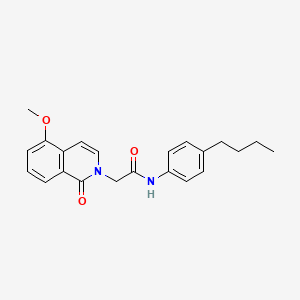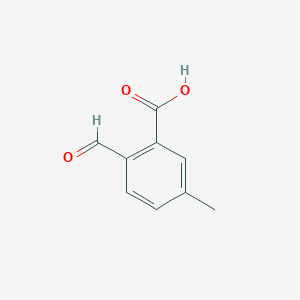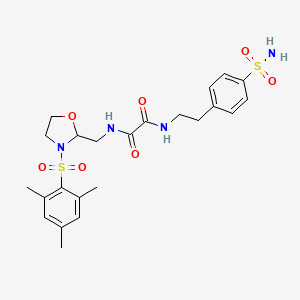
4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances, and pyrrolidines are saturated five-membered nitrogen-containing rings that are also common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyrrolidine ring. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Prasad et al. (2021) involved the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. These derivatives were developed as a part of a broader exploration into 1,2,4-triazoles, which are key in clinical drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).
- Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrating antiproliferative activity against various cancer cell lines (Božić et al., 2017).
Antimicrobial and Antifungal Activity
- Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, showing moderate activity against bacteria and fungi (Vinusha et al., 2015).
Corrosion Inhibition
- Pavithra et al. (2012) studied the inhibition effect of Rabeprazole sulfide (a related compound) on mild steel corrosion, demonstrating its potential as a corrosion inhibitor (Pavithra et al., 2012).
- Similarly, Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion (Sudheer & Quraishi, 2013).
Anticancer Activity
- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Proton Pump Inhibitor Synthesis
- Yoshida et al. (2001) explored the microbial oxidation of a similar compound to produce a proton pump inhibitor, Rabeprazole (Yoshida et al., 2001).
Biological Evaluation
- Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings and evaluated their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVOVWGYGKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)


![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)


